Mecoprop-P Mecoprop-P Mecoprop-P
Mecoprop-P, a phenoxyalkanoic acid is widely used as herbicide. It forms colourless and odourless crystals. The (R)-isomer of mecoprop is the active herbicide site. It is generally used for postemergence control of broad-leaved weeds by translocating the herbicide to the roots.
(R)-mecoprop is the (R)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid; the active stereoisomer of the racemic herbicide mecoprop. It has a role as a phenoxy herbicide. It is a conjugate acid of a (R)-2-(4-chloro-2-methylphenoxy)propanoate. It is an enantiomer of a (S)-mecoprop.
Brand Name: Vulcanchem
CAS No.: 16484-77-8
VCID: VC21038265
InChI: InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1
SMILES: CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol

Mecoprop-P

CAS No.: 16484-77-8

Cat. No.: VC21038265

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64 g/mol

* For research use only. Not for human or veterinary use.

Mecoprop-P - 16484-77-8

Specification

Description Mecoprop-P
Mecoprop-P, a phenoxyalkanoic acid is widely used as herbicide. It forms colourless and odourless crystals. The (R)-isomer of mecoprop is the active herbicide site. It is generally used for postemergence control of broad-leaved weeds by translocating the herbicide to the roots.
(R)-mecoprop is the (R)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid; the active stereoisomer of the racemic herbicide mecoprop. It has a role as a phenoxy herbicide. It is a conjugate acid of a (R)-2-(4-chloro-2-methylphenoxy)propanoate. It is an enantiomer of a (S)-mecoprop.
CAS No. 16484-77-8
Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
IUPAC Name (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid
Standard InChI InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1
Standard InChI Key WNTGYJSOUMFZEP-SSDOTTSWSA-N
Isomeric SMILES CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O
SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Canonical SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Melting Point 94.5 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator